Aqueous Solubility: Salt vs. Free Base
As a hydrochloride salt, 4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is protonated on the piperazine ring, ionizing in aqueous media to markedly improve solubility compared to its neutral free base counterpart (CAS 870761-05-0). While experimentally determined aqueous solubility values are not published in the primary literature for these specific intermediates, this is a well-established class-level property of piperazine hydrochloride salts, which are known to form crystalline solids that readily dissolve in water and polar organic solvents for solution-phase synthesis . This contrasts with the free base, which lacks the ionic character needed for high aqueous solubility.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; protonated and ionizable in aqueous media |
| Comparator Or Baseline | Free base (CAS 870761-05-0); neutral, unprotonated |
| Quantified Difference | Class-level solubility advantage expected for hydrochloride salts; no specific mg/mL values found for this exact pair |
| Conditions | General piperazine hydrochloride class behavior vs. free base |
Why This Matters
Higher and more reproducible aqueous solubility directly impacts the precision of biological assay preparation and the efficiency of aqueous-phase synthetic transformations, making the HCl salt the preferred form for solution chemistry.
